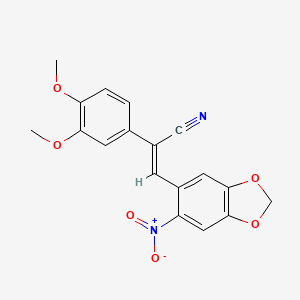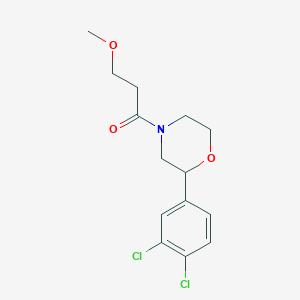![molecular formula C12H11N3OS B5377091 5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a potent chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DTA-1 and is known for its ability to activate and stimulate immune cells, making it a promising candidate for immunotherapy.
Wirkmechanismus
DTA-1 activates and stimulates immune cells by binding to a protein called glucocorticoid-induced TNFR-related protein (GITR) on the surface of immune cells. This binding leads to the activation of signaling pathways that enhance the activity of immune cells, leading to enhanced immune responses against cancer cells. DTA-1 has also been found to suppress the activity of regulatory T cells, which are responsible for suppressing immune responses. By suppressing regulatory T cells, DTA-1 enhances the activity of effector T cells, leading to enhanced immune responses.
Biochemical and Physiological Effects:
DTA-1 has been found to have several biochemical and physiological effects. It has been shown to enhance the production of cytokines, such as interferon-gamma and interleukin-2, which are important for immune responses. DTA-1 has also been found to enhance the activity of natural killer cells, which are responsible for killing cancer cells. Additionally, DTA-1 has been found to suppress the activity of regulatory T cells, leading to enhanced immune responses against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DTA-1 has several advantages for lab experiments. It is a potent compound that can be used in low concentrations, making it cost-effective. Additionally, DTA-1 has been found to be stable in various conditions, making it suitable for various lab experiments. However, DTA-1 has some limitations for lab experiments. It has been found to have off-target effects on some immune cells, which can lead to unwanted immune responses. Additionally, DTA-1 has been found to have a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research of DTA-1. One direction is to explore the use of DTA-1 in combination with other immunotherapies, such as checkpoint inhibitors and cancer vaccines, to enhance their efficacy. Another direction is to explore the use of DTA-1 in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is a need to explore the safety and efficacy of DTA-1 in clinical trials to determine its potential as a therapeutic agent for cancer and autoimmune diseases.
Conclusion:
In conclusion, DTA-1 is a potent compound that has gained significant attention in the field of scientific research due to its unique properties. It has shown promising results in various scientific research applications, particularly in the field of immunotherapy. DTA-1 activates and stimulates immune cells, leading to enhanced immune responses against cancer cells. While there are some limitations for lab experiments, there are several future directions for the research of DTA-1, including exploring its use in combination with other immunotherapies and in the treatment of autoimmune diseases.
Synthesemethoden
DTA-1 can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 2-(2-thienyl)acetaldehyde, which is then reacted with dimethylamine to form 2-(2-thienyl)vinyl-N,N-dimethylamine. This intermediate is then reacted with ethyl oxalyl chloride to form 5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile. The final product is then purified through column chromatography to obtain pure DTA-1.
Wissenschaftliche Forschungsanwendungen
DTA-1 has shown promising results in various scientific research applications, particularly in the field of immunotherapy. It has been shown to activate and stimulate immune cells, such as T cells and natural killer cells, leading to enhanced immune responses against cancer cells. DTA-1 has also been found to be effective in treating autoimmune diseases by suppressing the activity of autoreactive T cells. Additionally, DTA-1 has been used in preclinical studies to enhance the efficacy of cancer vaccines and adoptive T cell therapy.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-15(2)12-10(8-13)14-11(16-12)6-5-9-4-3-7-17-9/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHQTLNJWKIQAP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(N=C(O1)/C=C/C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![2-{4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B5377035.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)


![N-[1-(3-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5377106.png)